1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C9H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an aldehyde functional group at the 3-position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: 1,2,4,5-tetramethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1,2,4,5-tetramethyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1H-Pyrrole-3-carbaldehyde: Lacks the four methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,3,4,5-Tetramethyl-1H-pyrrole: Lacks the aldehyde group, limiting its reactivity compared to 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde.
Uniqueness: this compound is unique due to the combination of its four methyl groups and an aldehyde functional group. This structure provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
Overview
1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula: C9H11N
- Molecular Weight: 135.19 g/mol
- Structure: The structure of this compound features a pyrrole ring with four methyl groups and an aldehyde functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could be further developed into an antimicrobial agent for treating infections caused by resistant strains.
Anticancer Activity
The compound has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
A549 (Lung) | 25 |
These findings highlight its potential as a lead compound for the development of new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA: The aldehyde group can form adducts with nucleophilic sites on DNA, potentially leading to cytotoxic effects.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial viability when treated with the compound at sub-MIC concentrations.
Case Study 2: Anticancer Effects
A recent study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.
Properties
IUPAC Name |
1,2,4,5-tetramethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKLLSCCLQIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652698 | |
Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087610-71-6 | |
Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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